molecular formula C6H9FO2 B2756430 2-(2-Fluoro-1-methylcyclopropyl)acetic acid CAS No. 1909309-83-6

2-(2-Fluoro-1-methylcyclopropyl)acetic acid

Cat. No.: B2756430
CAS No.: 1909309-83-6
M. Wt: 132.134
InChI Key: RMDVXDZPYNTAPL-UHFFFAOYSA-N
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Description

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is an organic compound with the molecular formula C6H9FO2 It is characterized by the presence of a fluoro-substituted cyclopropyl ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by fluorination and subsequent functional group transformations. One common method includes the reaction of 2-methylcyclopropanecarboxylic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluoro group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective fluorination. The process requires careful optimization of reaction parameters such as temperature, pressure, and the choice of solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-1-methylcyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-1-methylcyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-1-methylcyclopropyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1-methylcyclopropyl)acetic acid
  • 2-(2-Bromo-1-methylcyclopropyl)acetic acid
  • 2-(2-Iodo-1-methylcyclopropyl)acetic acid

Uniqueness

2-(2-Fluoro-1-methylcyclopropyl)acetic acid is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluoro-1-methylcyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(2-4(6)7)3-5(8)9/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDVXDZPYNTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909309-83-6
Record name 2-(2-fluoro-1-methylcyclopropyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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